Ethyl (3S)-3-(propan-2-yl)pent-4-enoate
Description
Ethyl (3S)-3-(propan-2-yl)pent-4-enoate is a chiral ester characterized by:
- Ethyl ester group: Provides lipophilicity and influences solubility in organic solvents.
- (3S)-stereochemistry: Critical for enantioselective interactions in biological or catalytic systems.
- Isopropyl substituent at C3: Enhances steric bulk and lipophilicity.
- Pent-4-enoate backbone: A five-carbon chain with a terminal double bond (C4–C5), increasing reactivity toward addition or polymerization reactions.
The compound’s molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol. Its structure combines stereochemical complexity with functional groups that modulate physical and chemical behavior .
Properties
CAS No. |
61898-62-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl (3S)-3-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(8(3)4)7-10(11)12-6-2/h5,8-9H,1,6-7H2,2-4H3/t9-/m0/s1 |
InChI Key |
LDMZPUXRTJJZBZ-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C=C)C(C)C |
Canonical SMILES |
CCOC(=O)CC(C=C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-3-(propan-2-yl)pent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reagents: Carboxylic acid, ethanol, acid catalyst
Temperature: Typically around 60-80°C
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-(propan-2-yl)pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Ethyl (3S)-3-(propan-2-yl)pent-4-enoate may have several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3S)-3-(propan-2-yl)pent-4-enoate depends on its specific interactions with molecular targets. In general, esters can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The pathways involved may include hydrolysis by esterases, leading to the release of the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl Esters with Similar Backbones
a. Ethyl (2S,3S)-3-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-2-hydroxy-3-phenylpropanoate (S4h2)
- Structure: Ethyl ester with (2S,3S)-stereochemistry, hydroxy, tert-butoxycarbonyl, and propargyl amino groups at C3, and a phenyl substituent.
- Key Differences :
b. Ethyl (2S,3S)-3-hydroxy-2-[(4-methoxybenzoyl)amino]-3-[4-(methylsulfonyl)phenyl]propanoate
- Structure : Ethyl ester with (2S,3S)-stereochemistry, hydroxy, methoxybenzoyl amide, and sulfonylphenyl groups.
- Key Differences :
Compounds with Isopropyl Substituents
a. (2R,3S)-1-[7-Chloro-1-(propan-2-yl)-2,6-naphthyridin-4-yl]-2-methylazetidin-3-ol
- Structure : Heterocyclic naphthyridine core with isopropyl and azetidine groups.
- Key Differences :
b. 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3S)-3-methyl-4-(propan-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Physical and Chemical Properties
Spectroscopic Signatures
- Target Compound :
- ¹H NMR : δ 1.2–1.3 (t, ethyl CH₃), δ 4.1 (q, ethyl CH₂), δ 5.6–5.8 (m, C4–C5 alkene), δ 2.5 (septet, isopropyl CH), δ 1.0 (d, isopropyl CH₃).
- IR : 1740 cm⁻¹ (ester C=O), 1640 cm⁻¹ (C=C).
- Analog S4h2 : Additional peaks for phenyl (δ 7.2–7.4), hydroxy (δ 3.5), and alkyne (δ 2.1) .
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